molecular formula C10H8ClNO6 B11845477 2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid

2,2'-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid

Cat. No.: B11845477
M. Wt: 273.62 g/mol
InChI Key: QWPTVHNDLOWIMQ-UHFFFAOYSA-N
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Description

2,2’-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid is an organic compound with the molecular formula C10H8ClNO6 and a molecular weight of 273.63 g/mol . This compound is characterized by the presence of a chloro and a nitro group attached to a phenylene ring, along with two acetic acid groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the nitration and subsequent reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to ensure high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(4-Chloro-6-nitro-1,3-phenylene)diacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular oxidative stress levels. The chloro group can participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H8ClNO6

Molecular Weight

273.62 g/mol

IUPAC Name

2-[5-(carboxymethyl)-4-chloro-2-nitrophenyl]acetic acid

InChI

InChI=1S/C10H8ClNO6/c11-7-4-8(12(17)18)6(3-10(15)16)1-5(7)2-9(13)14/h1,4H,2-3H2,(H,13,14)(H,15,16)

InChI Key

QWPTVHNDLOWIMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1CC(=O)O)Cl)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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